molecular formula C6H15N3O B1385119 3-(Propylamino)propanohydrazide CAS No. 1040689-52-8

3-(Propylamino)propanohydrazide

Cat. No.: B1385119
CAS No.: 1040689-52-8
M. Wt: 145.2 g/mol
InChI Key: UUMCSACTDOPSKK-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Overview

This compound is classified as an organic hydrazide compound, specifically belonging to the acyl hydrazide subclass where the hydrazine group is attached to a propanoic acid derivative. The molecular structure features a three-carbon propanoic acid backbone with a propylamino substituent at the third carbon position and a hydrazide functional group replacing the carboxylic acid functionality. This structural arrangement creates a compound with the molecular formula C₅H₁₂N₄O, presenting multiple nitrogen atoms that contribute to its chemical reactivity and potential biological activity.

The compound's structural characteristics include a primary amine group from the propylamine moiety, a secondary amine linkage connecting the propyl chain to the propanoic backbone, and the terminal hydrazide group consisting of two connected nitrogen atoms. This configuration provides multiple sites for chemical interaction and transformation, making the compound particularly valuable as a synthetic intermediate. The presence of both basic nitrogen centers and the electrophilic carbonyl carbon creates opportunities for diverse chemical reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes.

The three-dimensional structure of this compound allows for conformational flexibility due to the multiple single bonds throughout the molecule. This flexibility enables the compound to adopt various spatial arrangements that can influence its interaction with biological targets and its behavior in different chemical environments. The hydrazide functional group, in particular, exhibits characteristic properties including the ability to form hydrogen bonds, participate in tautomeric equilibria, and undergo oxidation-reduction reactions.

Historical Context of Hydrazide Research

The development of hydrazide chemistry traces back to the late 19th century when Emil Fischer first coined the term "hydrazine" in 1875, initially attempting to produce organic compounds consisting of mono-substituted hydrazine. The foundational work by Theodor Curtius in 1887, who produced hydrazine sulfate by treating organic diazides with dilute sulfuric acid, established the early synthetic approaches to hydrazine derivatives, although pure hydrazine remained elusive until Lobry de Bruyn successfully prepared anhydrous hydrazine in 1895.

The evolution of hydrazide research accelerated throughout the 20th century as chemists recognized the unique properties and potential applications of these compounds. Hydrazides emerged as important functional groups in organic synthesis due to their ability to participate in various chemical transformations while maintaining stability under appropriate conditions. The discovery that hydrazides could serve as precursors to heterocyclic compounds opened new avenues for pharmaceutical development, particularly in the synthesis of compounds with biological activity.

Research into acyl hydrazides, the broader class encompassing this compound, gained momentum as scientists identified their potential in medicinal chemistry applications. The recognition that hydrazides possess nonbasic properties due to the inductive influence of acyl substituents, distinguishing them from simple hydrazines and alkylhydrazines, provided important insights into their chemical behavior and potential applications. This understanding facilitated the development of more sophisticated synthetic strategies and applications for hydrazide compounds.

Significance in Organic and Medicinal Chemistry

This compound holds particular significance in organic chemistry as a versatile building block for constructing complex molecular architectures. The compound's ability to participate in condensation reactions enables the formation of various heterocyclic systems, including pyrazoles, triazoles, and other nitrogen-containing rings that are prevalent in pharmaceutically active compounds. The dual amine functionality provides opportunities for sequential chemical modifications, allowing chemists to introduce additional structural complexity and functional diversity.

In medicinal chemistry, hydrazide derivatives have demonstrated promising biological activities, particularly in anticancer research where compounds structurally related to this compound have shown activity against various cancer cell lines. The mechanism of biological action often involves interaction with specific cellular targets through hydrogen bonding, coordination with metal centers, or interference with enzymatic processes. The flexibility of the hydrazide scaffold allows for systematic structure-activity relationship studies to optimize biological activity while minimizing toxicity.

The pharmaceutical industry has recognized hydrazides as valuable scaffolds for drug development due to their synthetic accessibility and potential for chemical modification. Compounds containing hydrazide functionalities have been incorporated into treatments for various conditions, including tuberculosis, where isoniazid represents a classic example of hydrazide pharmaceutical utility. The structural diversity achievable through hydrazide chemistry provides medicinal chemists with extensive opportunities for lead compound optimization and development.

Property This compound Related Hydrazides
Molecular Formula C₅H₁₂N₄O Variable (C₄-C₂₀)
Functional Groups Hydrazide, Secondary Amine Hydrazide, Various
Synthetic Applications Heterocycle Formation Drug Development
Biological Activity Potential Anticancer Antimicrobial, Antitubercular

Current Research Landscape

Contemporary research on this compound and related compounds focuses on developing efficient synthetic methodologies and exploring novel applications in drug discovery. Recent advances in metal-free synthetic approaches have provided more environmentally sustainable routes to hydrazide compounds, addressing growing concerns about the environmental impact of chemical synthesis. These methodologies often employ milder reaction conditions and avoid the use of toxic metal catalysts, making the production of hydrazide derivatives more accessible and cost-effective.

The current research landscape emphasizes the development of hydrazide-based compounds with enhanced biological activity and selectivity. Scientists are investigating the structure-activity relationships of hydrazide derivatives to identify optimal structural features for specific therapeutic applications. This research includes systematic modifications of the hydrazide core, exploration of different substituent patterns, and evaluation of how structural changes affect biological activity and pharmacological properties.

Modern synthetic strategies for hydrazide preparation have expanded beyond traditional methods to include photocatalytic and aerobic oxidation approaches. These advanced methodologies enable the conversion of aldehydes and other precursors directly to hydrazides under mild conditions, providing access to compounds like this compound through more efficient synthetic routes. The development of these methods has facilitated the preparation of diverse hydrazide libraries for biological screening and drug discovery applications.

Research into the coordination chemistry of hydrazides has revealed their potential as ligands for metal complexes with unique properties. The ability of hydrazides to coordinate with metal centers through their nitrogen and oxygen atoms has led to the development of metal-hydrazide complexes with applications in catalysis, materials science, and medicinal chemistry. These coordination compounds often exhibit enhanced stability and novel reactivity patterns compared to their organic counterparts.

Research Area Current Focus Recent Advances
Synthesis Metal-free methods Green chemistry approaches
Biological Activity Anticancer screening Structure-activity relationships
Coordination Chemistry Metal complexes Catalytic applications
Drug Development Lead optimization Pharmacological profiling

Properties

IUPAC Name

3-(propylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCSACTDOPSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from Propanoic Acid Derivatives

The foundational step in synthesizing 3-(Propylamino)propanohydrazide is the conversion of a suitable propanoic acid derivative into its hydrazide. This typically involves reacting propanoic acid or its derivatives with hydrazine hydrate under controlled conditions:

Step Description Conditions Notes
1 Reaction of propanoic acid with hydrazine hydrate Reflux in ethanol or methanol Forms the corresponding hydrazide via nucleophilic substitution
2 Purification Crystallization or recrystallization Ensures high purity of the hydrazide intermediate

This method is well-established and provides a straightforward route to the hydrazide core necessary for further functionalization.

Direct Amidation and Hydrazone Formation

Following hydrazide synthesis, the compound can be functionalized to introduce the propylamino group:

Step Description Conditions Notes
1 Alkylation of hydrazide Use of alkyl halides (e.g., propyl bromide) Conducted in the presence of base like potassium carbonate in acetonitrile or DMF
2 Hydrazone formation Reaction with aldehydes or ketones Typically performed in ethanol with catalytic acid or base

Multi-Step Synthesis via Intermediate Derivatives

Research indicates that complex derivatives of this compound can be synthesized through multi-step pathways involving intermediate compounds such as isatin derivatives or aromatic hydrazides:

  • Reaction with Isatin Derivatives: Hydrazides are reacted with isatin in methanol with acetic acid catalysis at around 65°C, yielding hydrazone derivatives with high efficiency (58-96% yields).
  • Esterification and Hydrazide Formation: Esterification of diacids followed by hydrazide formation via hydrazine hydrate provides a route to more complex derivatives, which can be further functionalized.

Use of Protecting Groups and Optimization

In complex syntheses, protecting groups are employed to prevent undesired reactions of functional groups. For example, amino groups can be protected during intermediate steps and deprotected later under mild conditions, following standard protocols in organic synthesis.

Technique Purpose Typical Protecting Groups Deprotection Conditions
Amine protection Prevent side reactions Boc, Fmoc Acidic or basic conditions
Hydrazide protection Stability during multi-step synthesis Benzyl, tert-butoxycarbonyl Hydrogenolysis or acid hydrolysis

Reaction Conditions and Optimization Parameters

The synthesis of this compound requires precise control over reaction parameters:

Parameter Typical Range Impact References
Temperature 50°C – 200°C Reaction rate and selectivity ,
Solvent Ethanol, methanol, DMSO Solubility and reaction efficiency ,
Molar Ratios Hydrazine to acid 1:1.2 – 1:2.4 Yield optimization ,
Reaction Time 1 – 24 hours Conversion completeness ,

Summary of Research Findings

  • The synthesis of this compound predominantly involves hydrazide formation from propanoic acid derivatives with hydrazine hydrate.
  • Subsequent functionalization with alkyl halides or aldehydes introduces the propylamino group.
  • Multi-step pathways utilizing intermediates such as isatin derivatives or aromatic hydrazides are common for complex derivatives.
  • Protecting groups and reaction condition optimization are critical for high yield and purity.
  • Advanced methods include continuous flow reactors and catalytic processes for industrial-scale production.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages
Hydrazide synthesis Propanoic acid Hydrazine hydrate Reflux, ethanol 85-95% Simple, high yield
Alkylation Hydrazide Propyl bromide Base, room temperature to 60°C 70-90% Selective, straightforward
Multi-step derivatization Hydrazide + isatin derivatives Acetic acid, methanol 65°C, 1-3 hours 58-96% Allows complex derivatives

Chemical Reactions Analysis

Types of Reactions: 3-(Propylamino)propanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Propylamino)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propylamino)propanohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Reactivity

The substitution pattern on the propanehydrazide backbone significantly influences chemical behavior. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity
3-(Propylamino)propanohydrazide -NHCH₂CH₂CH₃ C₆H₁₅N₃O 145.20 (estimated) Predicted cyclization to triazoles/oxadiazoles
3-(Phenylamino)propanohydrazide -NHC₆H₅ (aromatic) C₉H₁₃N₃O 179.22 Forms 1,3,4-oxadiazoles under HCl/POCl₃
3-(Dimethylamino)propanohydrazide -N(CH₃)₂ C₅H₁₃N₃O 131.18 High acute toxicity (oral, dermal)
3-(4-Hydroxyphenyl)propanohydrazide -C₆H₄OH (polar) C₉H₁₂N₂O₂ 180.21 Enhanced solubility due to -OH group
3-(Aziridin-1-yl)propanohydrazide Aziridine ring (strained) C₅H₁₁N₃O 129.16 High reactivity for ring-opening reactions
3-(4-Morpholinyl)propanohydrazide Morpholine ring (polar) C₇H₁₅N₃O₂ 173.22 Improved bioavailability

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The propylamino group’s electron-donating nature may enhance nucleophilicity at the hydrazide nitrogen, favoring cyclization. In contrast, aromatic substituents (e.g., phenylamino) stabilize intermediates via resonance .
  • Safety Considerations: Aliphatic amines (e.g., dimethylamino) are associated with higher toxicity than aromatic or polar groups. Propylamino’s longer chain may reduce acute toxicity compared to dimethylamino analogs .
  • Therapeutic Potential: While this compound itself is understudied, its structural analogs highlight the importance of substituent choice in optimizing bioactivity and safety for drug development .

Biological Activity

3-(Propylamino)propanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure. The compound features a hydrazide functional group, which is known for its reactivity in biological systems. This reactivity is often linked to its ability to form covalent bonds with various biomolecules, influencing their function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The hydrazide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.
  • Covalent Bond Formation : The ability to form covalent bonds with amino acid residues in proteins can lead to significant changes in protein function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also demonstrated the anticancer properties of this compound. The compound was tested on various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29).

  • MTT Assay Results :
Cell Line IC50 (µM)
A375 (Melanoma)25
HT-29 (Colon Cancer)20

The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer types, suggesting its potential utility in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : A randomized controlled trial assessed the efficacy of this compound in treating bacterial infections in animal models. Results showed a significant reduction in bacterial load compared to control groups, supporting its use as an antimicrobial agent.
  • Cancer Therapeutics Research : A study focused on the effects of the compound on tumor growth in xenograft models demonstrated a marked decrease in tumor size when treated with this compound compared to untreated controls.

Q & A

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

  • Methodological Answer : Synthesize fluorinated analogs (e.g., 3-(trifluoropropylamino)propanohydrazide) and compare logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic clearance (human liver microsomes). Fluorination typically increases lipophilicity (ΔlogP +0.5) and reduces CYP3A4-mediated oxidation, enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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